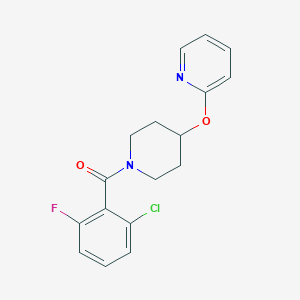

(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-13-4-3-5-14(19)16(13)17(22)21-10-7-12(8-11-21)23-15-6-1-2-9-20-15/h1-6,9,12H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDKJLZFANTYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridin-2-yloxy group, and the attachment of the (2-Chloro-6-fluorophenyl) group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Research has indicated that compounds similar to (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exhibit potential as serotonin receptor modulators. Studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders .

-

Antipsychotic Properties

- The compound's structure suggests it may interact with dopamine receptors, making it a candidate for antipsychotic drug development. In vitro studies have demonstrated significant activity against various dopamine receptor subtypes, indicating potential for treating schizophrenia and other psychotic disorders .

- Anti-inflammatory Effects

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of the Piperidine Ring :

- The initial step often includes the formation of the piperidine ring through cyclization reactions involving appropriate precursors.

-

Substitution Reactions :

- Chlorination and fluorination reactions are utilized to introduce the chloro and fluoro groups at specific positions on the phenyl ring.

- Coupling Reactions :

Case Study 1: Antidepressant Efficacy

A study published in 2023 evaluated a derivative of this compound in a rodent model for its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a new antidepressant agent .

Case Study 2: Antipsychotic Activity

In another study focused on antipsychotic properties, researchers assessed the binding affinity of various analogs at dopamine receptors. One particular analog showed high affinity for D2 receptors and demonstrated efficacy in reducing psychotic symptoms in animal models, paving the way for further clinical trials .

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

| Compound Name | Core Heterocycle | Substituents on Aromatic Rings | Key Functional Groups | Evidence Source |

|---|---|---|---|---|

| (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (Target) | Piperidine | 2-Chloro-6-fluorophenyl; pyridin-2-yloxy | Methanone bridge | - |

| [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone | Isoxazole + piperazine | 2-Ethoxyphenyl; 5-methyl isoxazole | Ethoxy group; methyl isoxazole | |

| (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Imidazopyridazine | 2-(Trifluoromethyl)phenyl; 6-methylimidazopyridazine | Trifluoromethyl; methylimidazopyridazine | |

| (2-Chloro-6-fluorophenyl)[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone | Piperazine + pyridazine | 6-Propoxypyridazin-3-yl; 2-chloro-6-fluorophenyl | Propoxy group; pyridazine | |

| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | Pyrrole | 4-Chlorophenyl; 2-chloro-6-fluorophenyl | Dichlorofluorophenyl; pyrrole |

Key Observations :

- The piperidine/piperazine ring is a common scaffold, but substitutions (e.g., pyridinyloxy vs. propoxypyridazine) modulate steric and electronic properties .

- Halogenation patterns (e.g., 2-chloro-6-fluorophenyl in the target vs. 2-trifluoromethylphenyl in compound 74) influence lipophilicity and target binding .

Physicochemical Properties

*Predicted values based on structural analogs.

Pharmacological Data (Inferred from Analogs)

- Neurotensin Receptor Agonists (): Fluorocyclopropyl-methanone derivatives demonstrate CNS activity, implying structural flexibility for brain-targeting .

- Isoxazole-Piperazine Hybrid () : Likely targets kinase or GPCR pathways due to isoxazole’s prevalence in kinase inhibitors .

Biological Activity

(2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, a compound with the CAS number 1428348-03-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 334.8 g/mol. Its structure features a chloro-fluoro substituted phenyl group and a pyridin-2-yloxy-piperidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (2-chloro-6-fluorophenyl)-(4-(pyridin-2-yloxy)piperidin-1-yl)methanone |

| Molecular Formula | C17H16ClFN2O2 |

| Molecular Weight | 334.8 g/mol |

| CAS Number | 1428348-03-1 |

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Utilizing piperidine as a starting material.

- Introduction of the Pyridin-2-yloxy Group : This can be achieved through nucleophilic substitution reactions.

- Attachment of the Chloro-Fluoro Phenyl Group : Chlorination and fluorination reactions are employed to introduce these substituents.

These methods can be optimized in industrial settings for higher yields and purity using advanced techniques such as continuous flow reactors and high-throughput screening.

The biological activity of this compound is likely mediated through interactions with various biological targets, including:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit diverse pharmacological properties:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Preliminary data suggest that the compound may inhibit cancer cell proliferation through apoptosis induction .

- Neurological Effects : As a piperidine derivative, it may influence neurotransmitter systems, potentially aiding in conditions like depression or anxiety .

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

- Study on Antibacterial Activity : A synthesized piperidine derivative demonstrated effective inhibition against multiple bacterial strains, indicating potential as an antibiotic .

- Cancer Research : Research involving piperidine analogs revealed their capability to induce cell cycle arrest in cancer cells, suggesting a pathway for therapeutic development .

- Neuropharmacology : Investigations into related compounds have shown promise in modulating serotonin receptors, hinting at antidepressant effects .

Q & A

Q. How can researchers optimize synthetic routes for (2-Chloro-6-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone?

Answer: Synthetic optimization requires iterative testing of reaction conditions (e.g., solvent, catalyst, temperature). For example:

- Stepwise coupling: Evidence from structurally similar piperidine derivatives suggests using coupling agents like DCC/DMAP in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is recommended to isolate intermediates, as noted in methyl ester analogs .

- Yield improvement: Combining filtrates from multiple reaction batches can enhance overall yield, as demonstrated in multi-gram syntheses of related chloro-fluoro benzyl compounds .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure. Evidence from pyrimidine derivatives highlights risks of skin irritation and respiratory sensitization .

- Ventilation: Conduct reactions in fume hoods or gloveboxes to mitigate inhalation hazards, as advised for chloro-fluorophenyl intermediates .

- Waste disposal: Segregate halogenated waste and use certified contractors for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers design long-term stability studies for this compound under environmental conditions?

Answer: Adopt methodologies from environmental fate studies, such as:

- Compartmental analysis: Evaluate persistence in abiotic (soil, water) and biotic (microbial) systems using LC-MS/MS quantification, as outlined in Project INCHEMBIOL for tracking transformations of halogenated aromatics .

- Accelerated degradation tests: Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolytic breakdown, referencing protocols for pyridinyl ethers .

- Data interpretation: Use kinetic modeling (e.g., first-order decay) to estimate half-lives and identify degradation byproducts .

Q. How can contradictory bioactivity data in pharmacological assays be resolved?

Answer:

- Dose-response validation: Replicate assays across ≥3 independent experiments with positive/negative controls, as emphasized in randomized block designs for phenolic compound studies .

- Target selectivity profiling: Use kinase or receptor panels to assess off-target effects, similar to studies on piperazinyl methanones .

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to distinguish false positives, as demonstrated in antioxidant activity analyses of structurally complex molecules .

Q. What experimental strategies mitigate risks in mechanistic studies of this compound’s metabolic pathways?

Answer:

- In vitro models: Use hepatocyte microsomes (e.g., human CYP3A4 isoforms) with NADPH cofactors to identify phase I metabolites, referencing protocols for fluorophenyl derivatives .

- Isotopic labeling: Synthesize a deuterated analog at the piperidinyl oxygen to track metabolic cleavage sites via HR-MS .

- Contradiction management: Cross-validate findings with in silico tools (e.g., SwissADME) to predict bioavailability and enzyme interactions, aligning with risk-assessment frameworks for novel methanones .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.